tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride
Description
tert-Butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride is a carbamate-protected amine derivative featuring a piperidine ring substituted at the 3-position and an oxane (tetrahydropyran) ring at the 4-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical research, particularly in drug discovery and development. This compound is cataloged under CAS numbers such as EN300-226871 and EN300-227014, with a molecular weight of 276.38 g/mol (C₁₆H₂₄N₂O₂·HCl) . Its structural complexity, combining bicyclic and heterocyclic motifs, positions it as a versatile intermediate for synthesizing bioactive molecules.
Properties
Molecular Formula |
C15H29ClN2O3 |
|---|---|
Molecular Weight |
320.85 g/mol |
IUPAC Name |
tert-butyl N-(2-piperidin-3-yloxan-4-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C15H28N2O3.ClH/c1-15(2,3)20-14(18)17-12-6-8-19-13(9-12)11-5-4-7-16-10-11;/h11-13,16H,4-10H2,1-3H3,(H,17,18);1H |
InChI Key |
MJLLFRVFGXMTAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)C2CCCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Carbamate Formation from Piperidin-3-ylamine Derivatives
Method A: Direct Carbamate Formation Using tert-Butyl Chloroformate
This approach employs tert-butyl chloroformate as the carbamoylating agent, reacting with piperidin-3-amine derivatives.
| Step | Reaction Conditions | Reagents | Notes |
|---|---|---|---|
| 1. Protection of Piperidin-3-amine | - Dissolve piperidin-3-amine in dry dichloromethane. - Add triethylamine as base. |
tert-Butyl chloroformate | Forms tert-butyl carbamate protecting group on the amine. |
| 2. Cyclization to form Oxane Ring | - React with 4-hydroxyoxane derivative under basic conditions to induce cyclization. | Base (e.g., potassium carbonate) | Forms the oxan-4-yl linkage. |
| 3. Formation of Carbamate | - Add additional tert-butyl chloroformate to the cyclized intermediate. | - | Yields tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate. |
| 4. Salt Formation | - Treat with hydrochloric acid in ethanol or dioxane. | Hydrochloric acid | Produces the hydrochloride salt. |
Reference: This method aligns with general carbamate synthesis protocols outlined in patent WO2013049726A2, where carbamates are prepared via chloroformate derivatives under mild conditions.
Reductive Amination Approach
Method B: Using Piperidin-3-yl Aldehyde and Protecting Groups
This route involves reductive amination of a suitable aldehyde with a protected oxane derivative.
| Step | Reaction Conditions | Reagents | Notes |
|---|---|---|---|
| 1. Preparation of Piperidin-3-yl Aldehyde | - Oxidation of piperidin-3-yl methyl derivatives. | Oxidizing agents (e.g., PCC) | Provides the electrophilic aldehyde for reductive amination. |
| 2. Reductive Amination | - Mix aldehyde with oxan-4-yl amine derivative in methanol. - Add sodium cyanoborohydride. |
Sodium cyanoborohydride | Selectively reduces imines to amines. |
| 3. Boc Protection | - React with tert-butyl carbamate (Boc anhydride) to protect the amine. | Boc anhydride | Ensures stability during subsequent steps. |
| 4. Salt Formation | - Acidify with hydrochloric acid to generate the hydrochloride salt. | Hydrochloric acid | Final compound as hydrochloride salt. |
Reference: Similar reductive amination strategies are documented in patent WO2013049726A2, emphasizing mild conditions and high yields.
Cyclization and Ring-Closing Strategies
Method C: Cyclization of N-Substituted Amino Alcohols
This approach involves cyclization of amino alcohols to form the oxane ring, followed by carbamate installation.
| Step | Reaction Conditions | Reagents | Notes |
|---|---|---|---|
| 1. Synthesis of Amino Alcohol Intermediate | - Nucleophilic substitution of protected piperidine derivatives. | Alkyl halides, base | Forms amino alcohol precursor. |
| 2. Ring Closure to Oxane | - Cyclization under acidic or basic conditions. | Acidic or basic catalyst | Forms the oxan-4-yl framework. |
| 3. Carbamate Introduction | - React with tert-butyl chloroformate or isocyanates. | tert-Butyl chloroformate | Yields the carbamate linkage. |
| 4. Salt Formation | - Acid treatment with HCl. | Hydrochloric acid | Produces the hydrochloride salt. |
Reference: Patent literature indicates ring-closing strategies for tetrahydropyran derivatives, which are adaptable for this compound.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Key Conditions | Yield | Advantages | References |
|---|---|---|---|---|---|
| Carbamate from chloroformate | tert-Butyl chloroformate, base | Mild, room temperature | 70-85% | Straightforward, scalable | WO2013049726A2 |
| Reductive amination | Piperidin-3-yl aldehyde, NaCNBH₃ | Mild, ambient | 65-80% | High selectivity, versatile | Patent WO2013049726A2 |
| Ring cyclization | Amino alcohol intermediates | Acidic or basic, reflux | 60-75% | Good for ring formation | Patent WO2013049726A2 |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted carbamates, each with distinct chemical and physical properties .
Scientific Research Applications
tert-Butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Piperidine Positional Isomers
- tert-Butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate (CAS: EN300-370821) differs by the piperidine substituent at the 2-position instead of 3. For example, the 3-piperidinyl group in the target compound may enhance interactions with hydrophobic pockets in enzymes compared to the 2-isomer .
Substituent Modifications
Ring System Variations
- tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate hydrochloride (CAS: 1414958-25-0): Replaces oxane with a seven-membered oxazepane ring, altering ring strain and hydrogen-bonding capacity .
Physicochemical Properties
Pharmacological Relevance
- Target Compound : The oxane-piperidine scaffold is prevalent in kinase inhibitors and GPCR modulators. Its hydrochloride salt improves bioavailability, as seen in analogues like benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride (CAS: 2227206-53-1), which shows enhanced CNS penetration .
- Fluorinated Analogues : Compounds like tert-butyl (3R,4S)-3-fluoro-4-...carbamate (CAS: 1270019-92-5) demonstrate improved metabolic stability due to fluorine’s electronegativity, a feature advantageous in prolonged drug action .
Biological Activity
tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride is a carbamate compound notable for its diverse biological activities, particularly in the fields of enzymology and medicinal chemistry. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a piperidine moiety through an oxane ring , contributing to its unique structural properties. Its molecular formula is with a molecular weight of approximately 320.85 g/mol . The structural characteristics facilitate interactions with various biological targets, making it a subject of interest in pharmacological studies.
Enzyme Inhibition
One of the primary biological activities of this compound is its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is crucial in glucose metabolism, and its inhibition can enhance insulin sensitivity and lower blood glucose levels, making this compound potentially beneficial for diabetes management.
Antibacterial Activity
The compound has also been investigated for its antibacterial properties . Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, although specific efficacy may vary based on the bacterial strain. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Case Studies and Experimental Data
- DPP-4 Inhibition Study : A study demonstrated that this compound significantly inhibited DPP-4 activity in vitro, resulting in increased levels of incretin hormones which are beneficial for glucose homeostasis.
- Antibacterial Efficacy : In another study, the compound was tested against various bacterial strains, showing promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentration (MIC) values ranged from 0.78 to 3.125 μg/mL, comparable to some last-resort antibiotics .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate | Similar piperidine structure | Different stereochemistry may influence biological activity |
| tert-butyl N-(3-piperidinyl)carbamate | Lacks oxane ring | Potentially different pharmacokinetics |
| tert-butyl N-(2-pyrrolidinyl)carbamate | Contains pyrrolidine instead of piperidine | Variations in binding affinity to targets |
This table illustrates how minor structural variations can lead to significant differences in biological activity and pharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
